Thermal Reactivity and Coke Formation: Syringol vs. Guaiacol in Pyrolysis Conditions
Under identical pyrolysis conditions (N₂ atmosphere, 400-600°C, 40-600 s in a closed ampoule reactor), 2,6-dimethoxyphenol (syringol) exhibits more extensive coke and gas (particularly CH₄ and CO₂) formation compared to guaiacol (2-methoxyphenol) [1]. The additional OCH₃ group in syringol doubles the opportunity for coke formation, reducing yields of GC/MS-detectable low molecular weight products [1].
| Evidence Dimension | Coke and gas formation extent |
|---|---|
| Target Compound Data | More extensive coke and gas (CH₄, CO₂) formation |
| Comparator Or Baseline | Guaiacol (2-methoxyphenol): Less extensive coke and gas formation |
| Quantified Difference | Not numerically quantified; qualitative difference attributed to doubled OCH₃ groups |
| Conditions | Closed ampoule reactor, N₂ atmosphere, 400-600°C, 40-600 s |
Why This Matters
For biomass pyrolysis and lignin valorization process design, selecting syringol over guaiacol as a model compound is critical because its distinct thermal behavior dictates different product distributions and reactor fouling characteristics.
- [1] Saka, S.; et al. (2011). Thermal reactions of guaiacol and syringol as lignin model aromatic nuclei. Journal of Analytical and Applied Pyrolysis, 92(1), 88-96. View Source
